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Introduction

Iron Regulatory Protein 1 (IRP1), also known as cytosolic aconitase (ACO1), is a bifunctional
protein that plays a central role in maintaining cellular iron homeostasis.[1] Depending on
cellular iron status, IRP1 can act as either an RNA-binding protein or as an enzyme. In iron-
deficient cells, IRP1 binds to iron-responsive elements (IRESs) in the untranslated regions of
messenger RNAs (MRNAS) that encode proteins involved in iron uptake, storage, and export.
This interaction post-transcriptionally regulates the expression of these proteins to increase iron
availability.[1] Conversely, in iron-replete cells, IRP1 assembles a [4Fe-4S] cluster and
functions as a cytosolic aconitase, catalyzing the conversion of citrate to isocitrate.[1]

Given its critical role in iron metabolism, identifying the protein partners of IRP1 is essential for
a comprehensive understanding of its regulatory functions and for exploring its potential as a
therapeutic target in diseases associated with iron dysregulation. Co-immunoprecipitation (Co-
IP) coupled with mass spectrometry is a powerful technique for identifying protein-protein
interactions.[2] This document provides a detailed protocol for the immunoprecipitation of
endogenous IRP1 to identify its interacting protein partners.

Key IRP1 Protein Interaction

A primary and well-documented interacting partner of IRP1 is the F-box and leucine-rich repeat
protein 5 (FBXL5). FBXL5 is a component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase
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complex. The interaction between FBXL5 and IRP1 is crucial for the regulation of IRP1 stability.
Under conditions of high iron and oxygen, FBXL5 targets IRP1 for ubiquitination and
subsequent proteasomal degradation. This mechanism ensures that when iron is abundant, the
RNA-binding activity of IRP1 is diminished, allowing for the translation of proteins involved in
iron storage, such as ferritin.

Experimental Protocols

Co-Immunoprecipitation of Endogenous IRP1 and
Associated Proteins

This protocol describes the immunoprecipitation of endogenous IRP1 from mammalian cell
lysates to identify interacting proteins.

Materials and Reagents:

e Cell Lines: Mammalian cell line expressing endogenous IRP1 (e.g., HEK293T, HelLa)

Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS)
and 1% Penicillin-Streptomycin

Antibodies:

o Anti-IRP1 antibody validated for immunoprecipitation (e.g., rabbit polyclonal or mouse
monoclonal)

o Normal Rabbit or Mouse 1gG (Isotype control)

Beads: Protein A/G magnetic beads or agarose beads

Buffers and Solutions:

o Phosphate-Buffered Saline (PBS), ice-cold

o Lysis Buffer (Non-denaturing): 20 mM Tris-HCI pH 7.5, 150 mM NaCl, 1 mM EDTA, 1%
Triton X-100, supplemented with protease and phosphatase inhibitors just before use
(e.g., cOmplete™ Protease Inhibitor Cocktail, PhosSTOP™). Note: The choice of lysis
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buffer is critical and may require optimization. Non-ionic detergents like Triton X-100 or
NP-40 are generally preferred for preserving protein-protein interactions.[3][4]

o Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% Triton X-100)
or Tris-Buffered Saline with 0.1% Tween-20 (TBST).

o Elution Buffer: 0.1 M Glycine-HCI, pH 2.5-3.0 or 1x Laemmli sample buffer for subsequent
Western blot analysis.

o Neutralization Buffer: 1 M Tris-HCI, pH 8.5 (for glycine elution)
Procedure:
o Cell Culture and Harvest:

o Culture cells to approximately 80-90% confluency.

o Wash cells twice with ice-cold PBS.

o Scrape cells in ice-cold PBS and pellet them by centrifugation at 500 x g for 5 minutes at
4°C.[5]

e Cell Lysis:

Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 1 mL per
1077 cells).

[e]

Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[5]

[e]

o

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Transfer the supernatant (cleared lysate) to a new pre-chilled microfuge tube.[5]

[¢]

e Pre-clearing the Lysate (Optional but Recommended):
o Add 20-30 pL of Protein A/G beads to the cleared lysate.

o Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[6]
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o Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to
a new tube.

e Immunoprecipitation:

o Determine the protein concentration of the pre-cleared lysate (e.g., using a BCA assay). A
starting amount of at least 1 mg of total protein is recommended.[6]

o Add the primary anti-IRP1 antibody to the lysate (the optimal amount should be
determined empirically, typically 1-5 ug).

o In a parallel tube, add the same amount of isotype control IgG to an equal amount of
lysate.

o Incubate overnight at 4°C with gentle rotation.
e Immune Complex Capture:
o Add 30-50 pL of pre-washed Protein A/G beads to each tube.
o Incubate for 2-4 hours at 4°C with gentle rotation.
e Washing:
o Pellet the beads and discard the supernatant.

o Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, pellet the
beads and completely remove the supernatant. This step is critical to minimize
background.[6]

e Elution:

o For Mass Spectrometry: Elute the bound proteins by adding 50-100 pL of 0.1 M Glycine-
HCI (pH 2.5-3.0). Incubate for 5-10 minutes at room temperature. Pellet the beads and
transfer the supernatant to a new tube containing 5-10 uL of neutralization buffer.

o For Western Blotting: Resuspend the beads in 30-50 pL of 1x Laemmli sample buffer and
boil for 5-10 minutes to elute and denature the proteins. Pellet the beads, and the
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supernatant is ready for SDS-PAGE.
o Downstream Analysis:

o For identification of novel protein partners, the eluted samples can be analyzed by mass
spectrometry (LC-MS/MS).

o To validate known interactions (e.g., with FBXL5), the eluates can be analyzed by SDS-
PAGE and Western blotting using an antibody against the suspected interacting protein.

Data Presentation

While a comprehensive quantitative mass spectrometry dataset for the IRP1 interactome is not
readily available in the public domain, a successful Co-IP mass spectrometry experiment would
typically yield data that can be summarized as follows. The table below is a template
representing expected results from a hypothetical experiment comparing IRP1

immunoprecipitation with an isotype control.
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_ IRP1 IP Control 1gG IP Fold Known/Potentia
Protein ID ) o
(Spectral (Spectral Enrichment | Function in
(Gene Name) ]
Counts) Counts) (IRP1/Control) Iron Metabolism
P21399 . _
250 2 125 Bait Protein
(ACO1/IRP1)
E3 Ubiquitin
9H4B4 Ligase, targets
Q 45 1 45 J J
(FBXL5) IRP1 for
degradation
Transferrin
Receptor 1
P02794 (TFRC) 15 0 -
(Regulated by
IRP1)
Ferritin Heavy
Chain
P02792 (FTH1) 10 0 -
(Regulated by
IRP1)
Q96P70
(Hypothetical 20 0 - Unknown
Partner 1)
P12345
(Hypothetical 18 1 18 Unknown
Partner 2)

Note: The data presented in this table is illustrative and does not represent actual experimental
results.

Visualization of Workflows and Pathways
Experimental Workflow for IRP1 Co-Immunoprecipitation
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Caption: Workflow for IRP1 co-immunoprecipitation.
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Caption: FBXL5-mediated ubiquitination and degradation of IRP1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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